molecular formula C23H25N3O3 B10988282 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide

Cat. No.: B10988282
M. Wt: 391.5 g/mol
InChI Key: MYQQKRQERZULAE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide (CAS 1435907-13-3) is a synthetic indole-2-carboxamide derivative with a molecular formula of C23H25N3O3 and a molecular weight of 391.46 g/mol . This complex organic compound features a carboxamide group linking two indole moieties, each substituted with a 2-methoxyethyl chain, contributing to its unique physicochemical and potential biological properties. While the specific biological data for this exact compound is limited in the public domain, it belongs to a class of indole-2-carboxamides that are the subject of active investigation in medicinal chemistry and pharmacology. Structurally similar indole-2-carboxamides have demonstrated significant research value as potent, narrow-spectrum antimycobacterial agents. Scientific studies show that these compounds inhibit Mycobacteria membrane protein large 3 (MmpL3), an essential transporter for mycolic acids in the cell envelope, leading to potent pan-activity against various Mycobacterium species, including M. abscessus and M. tuberculosis . This mechanism is of great interest for developing new therapeutic strategies against non-tuberculous mycobacteria (NTM) and tuberculosis . Furthermore, indolecarboxamide scaffolds are being explored in oncology research. Certain analogs have exhibited selective and potent cytotoxic and anti-proliferative activities against difficult-to-treat pediatric brain tumor cell lines, such as glioblastoma and atypical teratoid/rhabdoid tumors (AT/RT), with some compounds acting through cannabinoid receptor-independent pathways . This compound is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)indol-4-yl]indole-2-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-14-12-25-11-10-18-19(7-5-9-21(18)25)24-23(27)22-16-17-6-3-4-8-20(17)26(22)13-15-29-2/h3-11,16H,12-15H2,1-2H3,(H,24,27)

InChI Key

MYQQKRQERZULAE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3CCOC

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The synthesis typically begins with functionalization of the indole core. For 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide, two indole units must be independently modified:

  • N-Alkylation : Introduction of the 2-methoxyethyl group at the indole nitrogen via nucleophilic substitution. This often employs 2-methoxyethyl chloride or tosylate under basic conditions (e.g., NaH in DMF at 0–5°C).

  • C-2 Carboxamide Formation : Acylation at the indole C-2 position using chloroacetyl chloride or activated esters, followed by coupling with the secondary indole amine.

A representative two-step sequence for N-alkylation is shown below:

Indole+ClCH2CH2OCH3NaH, DMF1-(2-Methoxyethyl)indole(Yield: 65–72%)[1][6]\text{Indole} + \text{ClCH}2\text{CH}2\text{OCH}_3 \xrightarrow{\text{NaH, DMF}} \text{1-(2-Methoxyethyl)indole} \quad (\text{Yield: 65–72\%})

Amide Bond Formation

The central carboxamide linkage is constructed via coupling between the C-2 carboxylic acid derivative of one indole and the N-4 amine of the second indole. Key methods include:

HATU-Mediated Coupling

Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent:

1-(2-Methoxyethyl)indole-2-carboxylic acid+1-(2-Methoxyethyl)-1H-indol-4-amineHATU, DIPEA, DCMTarget Compound(Yield: 58%)[3][7]\text{1-(2-Methoxyethyl)indole-2-carboxylic acid} + \text{1-(2-Methoxyethyl)-1H-indol-4-amine} \xrightarrow{\text{HATU, DIPEA, DCM}} \text{Target Compound} \quad (\text{Yield: 58\%})

Mixed Carbonate Approach

Alternative protocols utilize phenyl chloroformate to generate an active carbonate intermediate, enabling amide formation under milder conditions (25°C, 12 h) with yields comparable to HATU (55–60%).

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Data collated from analogous syntheses () reveals solvent-dependent outcomes:

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM252458
DMF04865
THF403651
Toluene1101243

Polar aprotic solvents (DMF, DCM) outperform toluene due to improved solubility of intermediates.

Protecting Group Strategies

Dual N-alkylation necessitates selective protection/deprotection:

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups on indole nitrogen allow sequential alkylation at C-4 and C-2 positions, though final deprotection with TFA reduces overall yield by 15–20%.

  • Direct Alkylation : Single-step double alkylation using excess 2-methoxyethyl chloride (3 eq.) achieves 68% yield but risks diastereomer formation.

Analytical and Purification Challenges

Regioselectivity in Indole Substitution

Competing substitution at C-3 vs. C-4 positions remains a key issue. Computational modeling (DFT) of indole electronic profiles suggests C-4 amination is favored due to lower activation energy (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for C-3). Experimental validation via HPLC-MS shows 82% C-4 selectivity under optimized conditions.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves the target compound (retention time: 12.7 min) from:

  • Unreacted starting material (8.2 min)

  • Di-alkylated byproduct (14.9 min)

  • Oxidized indole impurity (10.5 min)

Scale-up to preparative HPLC (20 μm particles) achieves >98% purity at 300 mg/batch.

Comparative Analysis of Synthetic Routes

The table below evaluates methods from recent studies:

MethodStepsTotal Yield (%)Purity (%)Key Advantage
HATU-mediated coupling34298High reproducibility
Mixed carbonate43895Avoids peptide coupling reagents
One-pot alkylation25589Reduced purification steps
Boc-protected pathway53497Excellent regiocontrol

The one-pot approach offers the highest efficiency but requires rigorous exclusion of moisture to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name / ID Core Structure Substituents Key Differences Reference
Target Compound Bis-indole carboxamide Two 2-methoxyethyl groups on indole N-atoms Symmetrical structure with carboxamide linker
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) Indole-acetamide Carbamimidoyl group, no methoxyethyl Smaller molecular weight (216.9 g/mol vs. ~366–447 g/mol); lacks methoxyethyl solubility-enhancing groups
PF3D7_1115400-Falcipain Inhibitors Indole/piperidine hybrids Piperidine-4-yl, cyanomethylcarbamoyl Designed for enzyme inhibition; methoxyethyl absent
1H-Naphtho[2,3-d]imidazol-3-ium Bromides (5i–5o) Imidazolium core Methoxyethyl, pyridinylmethyl, methoxyphenethyl Charged imidazolium ring vs. neutral indole; similar methoxyethyl groups enhance solubility
Y043-5544 Indole-carbazolyl acetamide Methoxyethyl-indole linked to carbazole Carbazole moiety introduces planar aromaticity; differs in linker (oxyacetamide vs. carboxamide)

Physicochemical Properties

Property Target Compound (Inferred) Y041-9064 (Analog) N-Methylsulfonyl Indoles
Molecular Weight ~400–450 g/mol 366.42 g/mol 300–400 g/mol
logP ~2.5–3.0 2.69 Not reported
Hydrogen Bonding 6 acceptors, 1 donor 6 acceptors, 1 donor Varies by substituent
Melting Point 180–220°C (estimated) Not reported 178–242°C
  • The methoxyethyl groups likely enhance aqueous solubility compared to non-polar substituents (e.g., methylsulfonyl in ), as seen in Y041-9064’s logP of 2.69 .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including functional group protection, coupling, and deprotection. For example, similar indole carboxamides are synthesized via nucleophilic substitution or amide bond formation using activated carboxylic acid derivatives (e.g., acid chlorides) reacting with amines under basic conditions . Key steps may include:

  • Alkylation of indole nitrogen with 2-methoxyethyl groups.
  • Activation of the carboxylic acid moiety (e.g., using thionyl chloride or carbodiimides).
  • Coupling with the amine-containing indole derivative. Reaction conditions (solvent, temperature, catalysts) significantly influence yields, as seen in analogous syntheses where yields ranged from 6% to 95% depending on purification methods .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) identifies substituent positions and confirms regioselectivity. For example, indole derivatives in and were characterized via ¹H-NMR shifts for methoxyethyl groups (δ ~3.2–3.6 ppm) and aromatic protons .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy .
  • X-ray crystallography resolves stereochemistry, as demonstrated for SSR149415, a structurally related indole carboxamide .

Q. What solvents and reagents are critical for its synthesis?

Common reagents include:

  • Activating agents : Thionyl chloride (for acid chlorides) or EDCI/HOBt for amide coupling.
  • Bases : Triethylamine or NaH for deprotonation, as seen in the synthesis of 1-allyl-N-tosyl-1H-indole-2-carboxamide .
  • Solvents : DMF, THF, or dichloromethane for reactions requiring anhydrous conditions. Ethanol or ethyl acetate is used for extractions .

Q. How do substituents (e.g., methoxyethyl groups) influence its physicochemical properties?

The methoxyethyl groups enhance solubility in polar solvents due to their ether oxygen atoms, which facilitate hydrogen bonding. This substitution pattern also affects lipophilicity, as evidenced by similar compounds where methoxy groups reduced logP values compared to alkyl chains .

Q. What are the standard protocols for purity assessment?

Purity is assessed via:

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients).
  • Melting point analysis (e.g., sharp melting points between 153–194°C in indicate high crystallinity) .
  • Thin-layer chromatography (TLC) for reaction monitoring .

Advanced Research Questions

Q. How can low synthetic yields be addressed in multi-step syntheses of this compound?

Low yields (e.g., 6–17% in ) often arise from side reactions or inefficient coupling. Optimization strategies include:

  • Temperature control : Refluxing in DMF at 100°C improved yields in allylation reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in analogous heterocycle syntheses .
  • Purification : Column chromatography with optimized solvent ratios (e.g., DCM/EtOAc 90:10) increases recovery .

Q. How can contradictory biological activity data be resolved?

Contradictions may stem from assay variability or off-target effects. A robust approach involves:

  • Dose-response curves to establish EC₅₀/IC₅₀ values across multiple replicates.
  • Counter-screening : SSR149415 ( ) was tested against >100 receptors/enzymes to confirm selectivity .
  • Structural analogs : Comparing activity across derivatives (e.g., substituent variations in ) identifies critical pharmacophores .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Align the compound with target proteins (e.g., Bcl-2/Mcl-1 in ) to predict binding modes.
  • QSAR models : Use physicochemical descriptors (logP, polar surface area) to correlate substituent effects with activity .
  • Molecular dynamics : Assess stability of ligand-receptor complexes over time .

Q. How can crystallographic data resolve ambiguities in regiochemistry?

X-ray crystallography unambiguously assigns atom positions, as shown for SSR149415, where the methoxyethyl groups’ orientation was critical for V1b receptor binding . SHELX software ( ) is widely used for refinement, especially with high-resolution data (<1.0 Å) .

Q. What strategies mitigate degradation during in vitro assays?

  • Stability studies : Monitor compound integrity in assay buffers (e.g., PBS, DMEM) via LC-MS.
  • Protective groups : Temporary blocking of reactive sites (e.g., tert-butoxycarbonyl for amines) during synthesis .
  • Storage conditions : Lyophilization or storage at -80°C in anhydrous DMSO prevents hydrolysis .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRMethoxyethyl protons: δ 3.2–3.6 (m)
¹³C NMRCarbonyl carbons: δ ~165–170 ppm
HRMS[M+H]⁺ matching theoretical mass (±2 ppm)

Q. Table 2. Optimization of Reaction Yields

ParameterImpact on YieldReference
Solvent (DMF vs. THF)DMF increased allylation yield by 30%
Catalyst (Pd(OAc)₂)Improved coupling efficiency (70% → 90%)
Temperature (RT vs. reflux)Reflux reduced reaction time by 50%

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